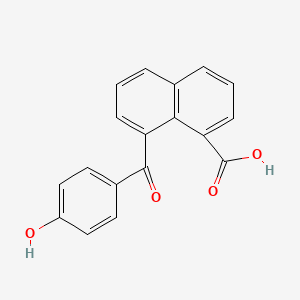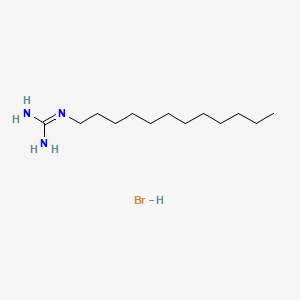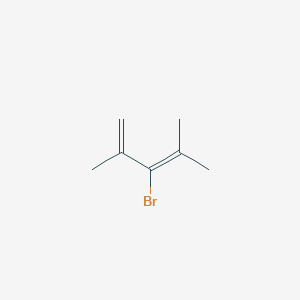![molecular formula C22H15NO4 B14738964 (3Z)-3-[(2-nitrophenyl)methylidene]-2-phenylchromen-4-one](/img/structure/B14738964.png)
(3Z)-3-[(2-nitrophenyl)methylidene]-2-phenylchromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-3-[(2-nitrophenyl)methylidene]-2-phenylchromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of a 2-nitrophenyl group and a phenyl group attached to a chromen-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(2-nitrophenyl)methylidene]-2-phenylchromen-4-one typically involves the condensation of 2-nitrobenzaldehyde with 2-phenylchromen-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then isolated by filtration and purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(2-nitrophenyl)methylidene]-2-phenylchromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitro group or the chromen-4-one core.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form fused ring systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Cyclization: Acidic or basic conditions, along with heat, are often required to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can lead to various substituted chromen-4-one derivatives, and cyclization can result in complex fused ring systems.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. It is used in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new therapeutic agents and the study of biological pathways.
Medicine: Due to its biological activities, the compound is investigated for its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and photostability, for applications in sensors, imaging, and electronics.
Mechanism of Action
The mechanism of action of (3Z)-3-[(2-nitrophenyl)methylidene]-2-phenylchromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to the modulation of their activity. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. Additionally, the compound’s interaction with cellular pathways can result in the modulation of signaling cascades, ultimately affecting cellular functions and responses.
Comparison with Similar Compounds
(3Z)-3-[(2-nitrophenyl)methylidene]-2-phenylchromen-4-one can be compared with other similar compounds, such as:
(3Z)-3-[(2-nitrophenyl)methylidene]-2-methylchromen-4-one: This compound has a methyl group instead of a phenyl group, which may affect its biological activity and chemical reactivity.
(3Z)-3-[(2-nitrophenyl)methylidene]-2-phenylchromen-4-ol: The presence of a hydroxyl group can influence the compound’s solubility, reactivity, and biological properties.
(3Z)-3-[(2-nitrophenyl)methylidene]-2-phenylchromen-4-thione: The thione group can alter the compound’s electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its combination of a nitrophenyl group and a phenyl group attached to the chromen-4-one core provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C22H15NO4 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(3Z)-3-[(2-nitrophenyl)methylidene]-2-phenylchromen-4-one |
InChI |
InChI=1S/C22H15NO4/c24-21-17-11-5-7-13-20(17)27-22(15-8-2-1-3-9-15)18(21)14-16-10-4-6-12-19(16)23(25)26/h1-14,22H/b18-14+ |
InChI Key |
OUPIYWLOWVJIGA-NBVRZTHBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2/C(=C/C3=CC=CC=C3[N+](=O)[O-])/C(=O)C4=CC=CC=C4O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=CC3=CC=CC=C3[N+](=O)[O-])C(=O)C4=CC=CC=C4O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


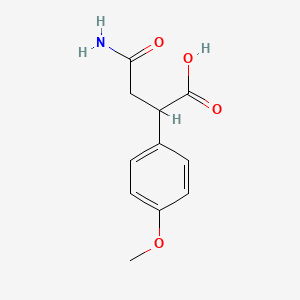
![1-Bromo-2-[(2-bromophenoxy)methyl]benzene](/img/structure/B14738885.png)
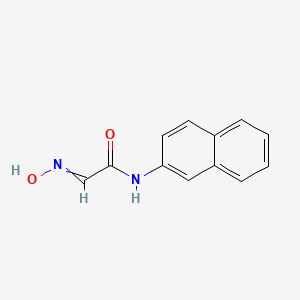
![2-[Butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol](/img/structure/B14738888.png)
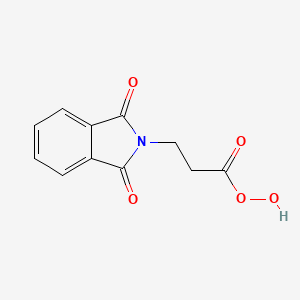
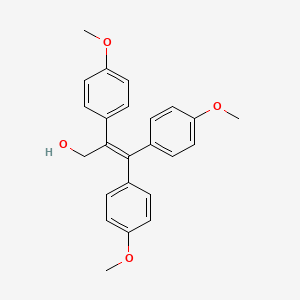
![2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid](/img/structure/B14738919.png)
![N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline](/img/structure/B14738925.png)
![[(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid](/img/structure/B14738926.png)
![2-[Bromoacetyl]phenoxathiin](/img/structure/B14738938.png)
